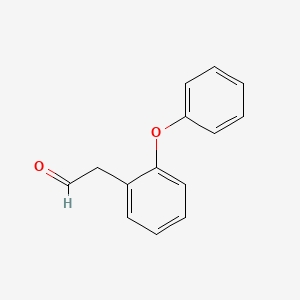

2-(2-Phenoxyphenyl)acetaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Phenoxyphenyl)acetaldehyde is an organic compound with the molecular formula C14H12O2 It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 2-phenoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired aldehyde. Another method includes the use of the Vilsmeier-Haack reaction, where 2-phenoxybenzaldehyde is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. The choice of oxidizing agents and reaction conditions is optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).

Major Products:

Oxidation: 2-(2-Phenoxyphenyl)acetic acid.

Reduction: 2-(2-Phenoxyphenyl)ethanol.

Substitution: Various substituted phenoxyphenyl derivatives.

Scientific Research Applications

2-(2-Phenoxyphenyl)acetaldehyde has diverse applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of novel materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Phenoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The phenoxy group may also contribute to its activity by interacting with specific receptors or enzymes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Benzaldehyde: Similar in structure but lacks the phenoxy group.

2-Phenoxybenzaldehyde: Similar but with an aldehyde group directly attached to the phenyl ring.

2-(2-Phenoxyphenyl)ethanol: The reduced form of 2-(2-Phenoxyphenyl)acetaldehyde.

Uniqueness: this compound is unique due to the presence of both a phenoxy group and an aldehyde moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Biological Activity

2-(2-Phenoxyphenyl)acetaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound features an aldehyde functional group attached to a phenoxyphenyl moiety. This configuration is significant for its biological interactions, as the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenoxy group may influence the compound's pharmacological profile by affecting binding affinity and selectivity for specific receptors or enzymes.

The mechanism of action of this compound involves:

- Covalent Bond Formation : The aldehyde group interacts with nucleophilic sites on proteins, which can lead to changes in enzyme activity.

- Influence on Cellular Pathways : The compound may modulate various signaling pathways, contributing to its anti-inflammatory and antibacterial properties.

Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (a derivative) showed a 32-58% reduction in inflammation in carrageenan-induced rat paw edema assays, comparable to diclofenac .

Table 1: In-Vivo Anti-inflammatory Activity of Derivatives

| Compound | % Reduction in Inflammation |

|---|---|

| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide | 32-58% |

| Diclofenac | 35-74% |

Antibacterial Activity

The compound also demonstrates antibacterial properties against strains like Staphylococcus aureus. Its derivatives have been shown to enhance membrane permeability in bacterial cells, leading to increased susceptibility to treatments .

Table 2: Antibacterial Efficacy Against Gram-positive Bacteria

| Compound | Activity |

|---|---|

| Macrocyclic derivatives | Enhanced membrane permeability |

| Standard antibiotics (e.g., Streptomycin) | Less effective |

Case Studies and Research Findings

- Study on Anti-inflammatory Effects : A study focused on the synthesis of various arylidene derivatives from this compound revealed that certain substitutions could significantly enhance anti-inflammatory activity while reducing gastrointestinal toxicity compared to traditional NSAIDs like diclofenac .

- Antibacterial Mechanism Investigation : Research indicated that compounds derived from this compound increased the influx and efflux of ethidium bromide in S. aureus, suggesting a direct effect on bacterial membrane integrity and permeability .

- Structure-Activity Relationship (SAR) : A comprehensive SAR study highlighted that electron-withdrawing groups on the phenoxy ring improved the anti-inflammatory potency of derivatives, while electron-donating groups had a diminished effect .

Properties

Molecular Formula |

C14H12O2 |

|---|---|

Molecular Weight |

212.24 g/mol |

IUPAC Name |

2-(2-phenoxyphenyl)acetaldehyde |

InChI |

InChI=1S/C14H12O2/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h1-9,11H,10H2 |

InChI Key |

FXBBAJBGIHKOOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2CC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.